Trimethoxymethyl-cyclohexane
Overview
Description
Trimethoxymethyl-cyclohexane: is an organic compound with the molecular formula C10H20O3. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxymethyl-cyclohexane can be synthesized through the reaction of cyclohexane with trimethoxymethane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the trimethoxymethyl group on the cyclohexane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Trimethoxymethyl-cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Trimethoxymethyl-cyclohexane is used as a reagent in organic synthesis for the formation of methyl ethers and other derivatives. It plays a crucial role in various reactions such as radical methylation and enantioselective reactions .
Biology and Medicine: In medical research, this compound has been studied for its potential role in drug development. It has shown antitumor activity and has been tested in clinical trials for the treatment of various cancers.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its versatility makes it valuable in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism by which trimethoxymethyl-cyclohexane exerts its effects involves its ability to act as a methylating agent. It can donate methyl groups to various substrates, facilitating the formation of new chemical bonds. This methylation process is crucial in many organic synthesis reactions, enabling the creation of complex molecules from simpler ones .
Comparison with Similar Compounds
Cyclohexane: A simpler hydrocarbon that serves as a starting material for the synthesis of various derivatives.
Uniqueness: Trimethoxymethyl-cyclohexane is unique due to its trimethoxymethyl functional group, which provides it with distinct reactivity compared to other similar compounds. This functional group allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both laboratory and industrial applications .
Properties
IUPAC Name |
trimethoxymethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIMTVQCHGXUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCCC1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426189 | |
Record name | Trimethoxymethyl-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51354-80-4 | |
Record name | (Trimethoxymethyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51354-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethoxymethyl-cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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